molecular formula C7H15NO B2856289 ((2R,4R)-2-methylpiperidin-4-yl)methanol CAS No. 1808069-21-7

((2R,4R)-2-methylpiperidin-4-yl)methanol

Cat. No.: B2856289
CAS No.: 1808069-21-7
M. Wt: 129.203
InChI Key: WSMNQSMDEJXCTR-RNFRBKRXSA-N
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Description

((2R,4R)-2-methylpiperidin-4-yl)methanol: is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its two chiral centers, making it an interesting subject for stereochemical studies. It is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2R,4R)-2-methylpiperidin-4-yl)methanol typically involves the reduction of corresponding ketones or aldehydes. One common method is the reduction of ((2R,4R)-2-methylpiperidin-4-one) using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These processes use catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the precursor compounds. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: ((2R,4R)-2-methylpiperidin-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Further reduction can yield more reduced forms of the compound, such as amines.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Amines or more reduced alcohols.

    Substitution: Ethers or esters depending on the substituent used.

Scientific Research Applications

Chemistry: ((2R,4R)-2-methylpiperidin-4-yl)methanol is used as a chiral building block in the synthesis of complex organic molecules. Its stereochemistry is crucial in the development of enantiomerically pure compounds.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and the effects of chirality on biological activity. It serves as a model compound in stereochemical studies.

Medicine: The compound is an intermediate in the synthesis of various pharmaceuticals, including drugs that target the central nervous system. Its chiral nature is important in the development of drugs with specific enantiomeric forms.

Industry: In the industrial sector, this compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other specialty chemicals .

Mechanism of Action

The mechanism of action of ((2R,4R)-2-methylpiperidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. For example, in pharmaceutical applications, the compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and physiological responses .

Comparison with Similar Compounds

    ((2R,4R)-2-methylpiperidin-4-one): A precursor in the synthesis of ((2R,4R)-2-methylpiperidin-4-yl)methanol.

    ((2S,4S)-2-methylpiperidin-4-yl)methanol: An enantiomer with different stereochemical properties and biological activities.

    ((2R,4R)-2-methylpiperidin-4-yl)amine: A reduced form with different chemical reactivity.

Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to act as a chiral building block and its role in the synthesis of enantiomerically pure compounds make it valuable in various scientific and industrial applications .

Properties

IUPAC Name

[(2R,4R)-2-methylpiperidin-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6-4-7(5-9)2-3-8-6/h6-9H,2-5H2,1H3/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMNQSMDEJXCTR-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](CCN1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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